molecular formula C14H18FN3O4 B193888 N,O-Desethylene Linezolid CAS No. 1219708-30-1

N,O-Desethylene Linezolid

Cat. No. B193888
M. Wt: 311.31 g/mol
InChI Key: FPAKSIHCULOSLI-NSHDSACASA-N
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Description

“N,O-Desethylene Linezolid” is a potential drug metabolite of Linezolid, which is used as an antibiotic . It is also known as “Desmorpholine N-hydroxyethyl Linezolid” and has the chemical formula C14H18FN3O4 .


Synthesis Analysis

The synthesis of Linezolid, the parent drug of “N,O-Desethylene Linezolid”, involves a seven-step continuous flow sequence from simple starting blocks . This process is the highest total number of distinct reaction steps ever performed in continuous flow without conducting solvent exchanges or intermediate purification .


Molecular Structure Analysis

“N,O-Desethylene Linezolid” contains a total of 41 bonds, including 23 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aromatic), 1 secondary amine (aromatic), 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

The synthesis of Linezolid, the parent drug of “N,O-Desethylene Linezolid”, involves seven chemical transformations . This product is developed by SynThink’s R&D team using various organic synthesis and analytical techniques .


Physical And Chemical Properties Analysis

“N,O-Desethylene Linezolid” has a molecular weight of 311.31 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 6 .

Scientific Research Applications

Linezolid Binding and Resistance Mechanisms

  • Resistance Mechanisms : Linezolid, an oxazolidinone antibiotic, inhibits protein synthesis in bacteria by binding to the ribosome. Resistance mechanisms involve alterations at the linezolid binding site on the ribosome, including mutations in 23S rRNA and ribosomal proteins L3 and L4, affecting drug binding and efficacy (Long & Vester, 2011).

Linezolid in Treating Various Infections

  • Effectiveness Against Mycobacteria : Linezolid shows promise in treating infections caused by rapidly growing mycobacteria, with varying degrees of susceptibility observed across different species (Wallace et al., 2001).
  • Treatment of Extensively Drug-Resistant Tuberculosis (XDR-TB) : Clinical studies have shown the efficacy of linezolid in treating chronic XDR-TB, although careful monitoring for adverse events is necessary (Lee et al., 2012).
  • Activity Against Nocardia : Linezolid demonstrates in vitro activity against Nocardia brasiliensis, suggesting its potential as an alternative treatment for actinomycetoma (Vera-Cabrera et al., 2001).

Linezolid and Mitochondrial Function

  • Impact on Mitochondrial Protein Synthesis : There is evidence suggesting linezolid might inhibit mitochondrial protein synthesis, which could have clinical consequences, including lactic acidosis and other side effects (De Vriese et al., 2006).

Safety And Hazards

When handling “N,O-Desethylene Linezolid”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

properties

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O4/c1-9(20)17-7-11-8-18(14(21)22-11)10-2-3-13(12(15)6-10)16-4-5-19/h2-3,6,11,16,19H,4-5,7-8H2,1H3,(H,17,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAKSIHCULOSLI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572730
Record name N-{[(5S)-3-{3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,O-Desethylene Linezolid

CAS RN

1219708-30-1
Record name N-{[(5S)-3-{3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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